4-bromo-N-(cyclopentylmethyl)benzamide
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Overview
Description
4-Bromo-N-(cyclopentylmethyl)benzamide is an organic compound with the molecular formula C12H14BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an N-(cyclopentylmethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(cyclopentylmethyl)benzamide typically involves the following steps:
Bromination of Benzamide: Benzamide is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the fourth position of the benzene ring.
Formation of N-(Cyclopentylmethyl) Group: The brominated benzamide is then reacted with cyclopentylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(cyclopentylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The amide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-(cyclopentylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-(cyclopentylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzamide: Lacks the N-(cyclopentylmethyl) group, making it less bulky and potentially less selective in its interactions.
N-(Cyclopentylmethyl)benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-Bromo-N-(cyclohexylmethyl)benzamide: Similar structure but with a cyclohexylmethyl group instead of a cyclopentylmethyl group, which may influence its steric and electronic properties.
Uniqueness
4-Bromo-N-(cyclopentylmethyl)benzamide is unique due to the presence of both the bromine atom and the N-(cyclopentylmethyl) group, which can confer distinct reactivity and selectivity in chemical reactions and biological interactions. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-(cyclopentylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-12-7-5-11(6-8-12)13(16)15-9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLRKIOWUFYBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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